molecular formula C20H22FN3O3 B302288 N-[(Z)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide

N-[(Z)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide

Cat. No.: B302288
M. Wt: 371.4 g/mol
InChI Key: BILODDFQBSNCDS-XKZIYDEJSA-N
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Description

N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is a complex organic compound with the molecular formula C20H22FN3O3. It is characterized by the presence of a fluorobenzyl group, a benzylidene moiety, and a morpholinyl ring, making it a unique and versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide
  • N’-{2-[(2-bromobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide
  • N’-{2-[(2-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide

Uniqueness

N’-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(Z)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C20H22FN3O3/c21-18-7-3-1-6-17(18)15-27-19-8-4-2-5-16(19)13-22-23-20(25)14-24-9-11-26-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,25)/b22-13-

InChI Key

BILODDFQBSNCDS-XKZIYDEJSA-N

SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3F

Isomeric SMILES

C1COCCN1CC(=O)N/N=C\C2=CC=CC=C2OCC3=CC=CC=C3F

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3F

Origin of Product

United States

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